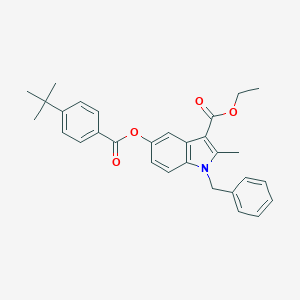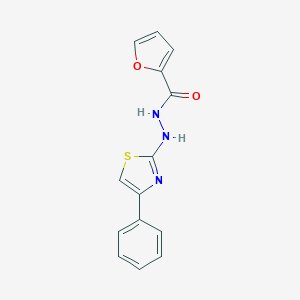![molecular formula C27H26FNO4 B376153 Ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate CAS No. 342379-20-8](/img/structure/B376153.png)
Ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate involves several stepsThe reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-butyl-5-[(4-fluorobenzoyl)oxy]-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
CAS No. |
342379-20-8 |
|---|---|
Molecular Formula |
C27H26FNO4 |
Molecular Weight |
447.5g/mol |
IUPAC Name |
ethyl 1-butyl-5-(4-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C27H26FNO4/c1-4-6-15-29-17(3)24(27(31)32-5-2)22-16-23(20-9-7-8-10-21(20)25(22)29)33-26(30)18-11-13-19(28)14-12-18/h7-14,16H,4-6,15H2,1-3H3 |
InChI Key |
DRBMXIROFSAFNB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=C(C=C4)F)C(=O)OCC)C |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=C(C=C4)F)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B376070.png)
![5-(4-bromophenyl)-2-(4-tert-butylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376071.png)
![N-[1-[(3-fluoroanilino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B376074.png)
![6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376076.png)
![2-[(4-Iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B376078.png)
![Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B376079.png)
![ethyl 1-benzyl-5-[(2-chlorobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B376080.png)

![2-[2-(2,3-dimethoxyphenyl)vinyl]-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone](/img/structure/B376083.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-furohydrazide](/img/structure/B376085.png)

![N-(4-{2-[2-(4-bromobenzoyl)hydrazino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B376087.png)
![4-bromo-N'-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B376091.png)
